N-(2,3-dichlorophenyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dichloroaniline with suitable diketones in the presence of a base can lead to the formation of the quinoxaline core. Subsequent sulfonation and methylation steps are carried out to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Scientific Research Applications
N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-DICHLOROPHENYL)-2-NITROBENZENE–SULFONAMIDE: Known for its nonlinear optical properties.
N-(2,4-DICHLOROPHENYL)-2-[6-METHYL-2,4-DIOXO-3-(THIETAN-3-YL)-1,2,3,4-TETRAHYDROPYRIMIDINE-1-YL]ACETAMIDE: Studied for its biological activities.
N-(4-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTYL)-9H-FLUORENE-2-CARBOXAMIDE: Investigated for its effects on neurotransmitter systems.
Uniqueness
N-(2,3-DICHLOROPHENYL)-1,4-DIMETHYL-2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINESULFONAMIDE stands out due to its unique quinoxaline-sulfonamide structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C16H13Cl2N3O4S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide |
InChI |
InChI=1S/C16H13Cl2N3O4S/c1-20-12-7-6-9(8-13(12)21(2)16(23)15(20)22)26(24,25)19-11-5-3-4-10(17)14(11)18/h3-8,19H,1-2H3 |
InChI Key |
LLXMXUVKSZPZTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl)N(C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.